5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
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Overview
Description
ZnAF-1F is a powerful fluorophore that serves as an effective fluorescent probe for zinc ions (Zn²⁺) in cellular applications. It exhibits an excitation wavelength of 489 nm and an emission wavelength of 514 nm . ZnAF-1F is known for its high sensitivity and selectivity for zinc ions, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
ZnAF-1F is synthesized using fluorescein as the fluorophore and N,N-bis(2-pyridylmethyl)ethylenediamine as the zinc ion receptor. The receptor is directly attached to the benzoic acid moiety of fluorescein, resulting in a compound with very low quantum yields under physiological conditions due to the photoinduced electron-transfer mechanism .
Industrial Production Methods
The industrial production of ZnAF-1F involves the synthesis of its tetra trifluoroacetic acid (TFA) derivative, which is then purified and formulated for use as a fluorescent probe. The compound is typically stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
ZnAF-1F primarily undergoes complexation reactions with zinc ions. The binding of zinc ions to ZnAF-1F results in a significant increase in fluorescence intensity, making it an effective sensor for zinc ions in various environments .
Common Reagents and Conditions
ZnAF-1F is commonly used in 100 mM HEPES buffer at neutral or slightly acidic pH conditions. The compound demonstrates a high binding affinity for zinc ions, with a dissociation constant (Kd) in the nanomolar range .
Major Products Formed
The major product formed from the reaction of ZnAF-1F with zinc ions is the ZnAF-1F-Zn²⁺ complex, which exhibits enhanced fluorescence properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ZnAF-1F involves the binding of zinc ions to the N,N-bis(2-pyridylmethyl)ethylenediamine receptor, which induces a conformational change in the fluorophore. This change results in a significant increase in fluorescence intensity due to the inhibition of the photoinduced electron-transfer mechanism . The molecular target of ZnAF-1F is zinc ions, and the pathway involved is the fluorescence signaling pathway.
Comparison with Similar Compounds
ZnAF-1F is part of a family of fluorescein-based zinc sensors, including ZnAF-2F. Both compounds exhibit similar fluorescence properties, but ZnAF-1F has a slightly higher quantum yield and sensitivity for zinc ions . Other similar compounds include:
ZnAF-2F: Another fluorescein-based zinc sensor with slightly lower quantum yield compared to ZnAF-1F.
FluoZin-3: A commercially available zinc ion sensor with different fluorescence properties and binding affinities.
ZnAF-1F stands out due to its high sensitivity, selectivity, and stability under physiological conditions, making it a preferred choice for many research applications.
Properties
Molecular Formula |
C34H26F2N4O5 |
---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41-42H,11-12,18-19H2 |
InChI Key |
VRUAOMSCYBFMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7 |
Origin of Product |
United States |
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